molecular formula C14H11NO4 B3003565 4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one CAS No. 879623-06-0

4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one

Cat. No.: B3003565
CAS No.: 879623-06-0
M. Wt: 257.245
InChI Key: GUQNWEGIVMOILM-UHFFFAOYSA-N
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Description

“4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” is a complex organic compound that features a pyridinone core substituted with hydroxy, methyl, and isobenzofuranone groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isobenzofuranone moiety: This step may involve coupling reactions such as Friedel-Crafts acylation.

    Functional group modifications: Hydroxylation and methylation reactions to introduce the hydroxy and methyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the isobenzofuranone moiety can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: Potential to inhibit specific enzymes due to its structural features.

    Receptor binding studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” would depend on its specific biological target. Generally, it could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2-pyridinone: Lacks the isobenzofuranone moiety.

    3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one: Lacks the hydroxy and methyl groups.

Uniqueness

“4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one” is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-7-6-10(16)11(13(17)15-7)12-8-4-2-3-5-9(8)14(18)19-12/h2-6,12H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQNWEGIVMOILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2C3=CC=CC=C3C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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